molecular formula C10H19N3O B13079528 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13079528
M. Wt: 197.28 g/mol
InChI Key: QZFMTOROVLFCOR-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted and functionalized pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    1-(2-Methoxy-2-methylpropyl)-3,5-dimethylpyrazole: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the methoxy and methyl groups, leading to different physical and chemical properties.

    1-(2-Methoxy-2-methylpropyl)-pyrazole: Lacks the dimethyl groups, affecting its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-10(3,4)14-5/h6,11H2,1-5H3

InChI Key

QZFMTOROVLFCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)OC)C)N

Origin of Product

United States

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